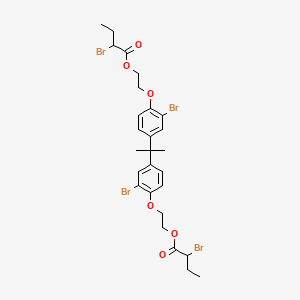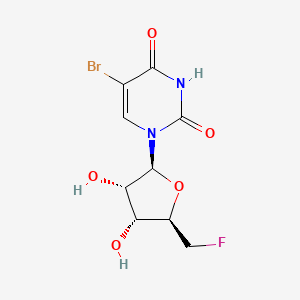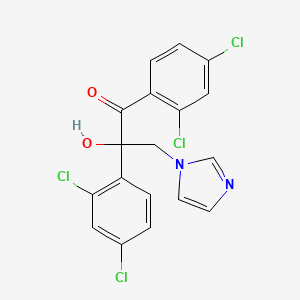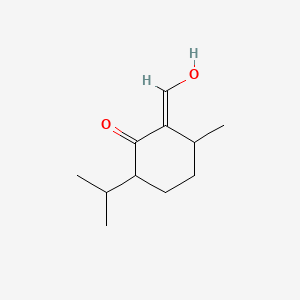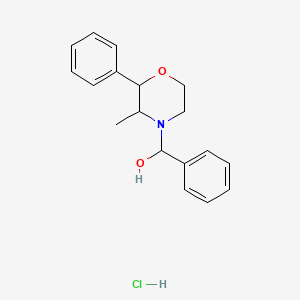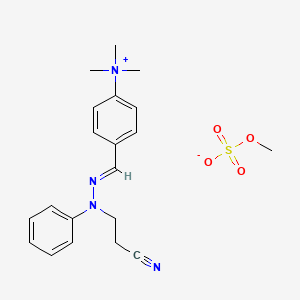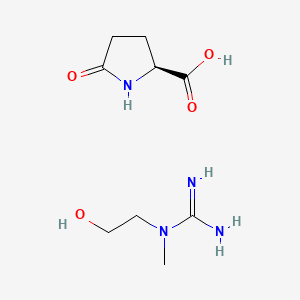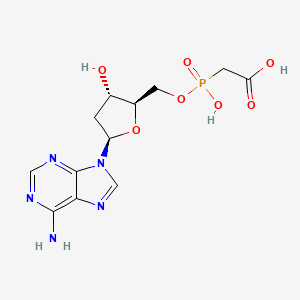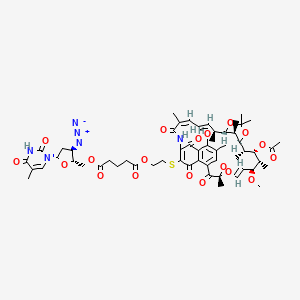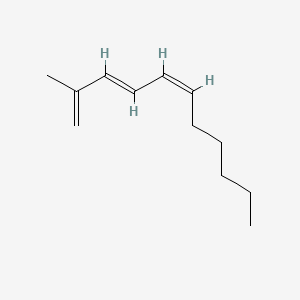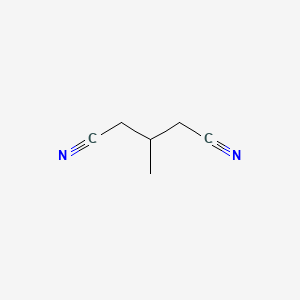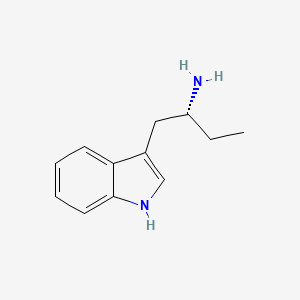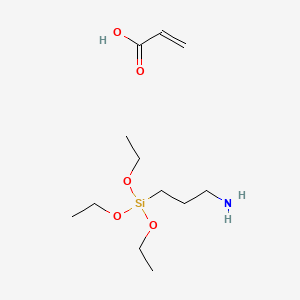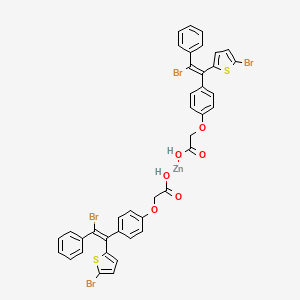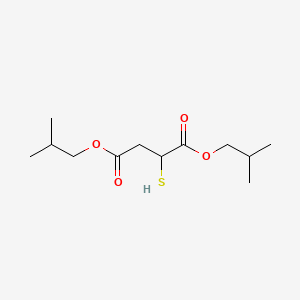
Bis(2-methylpropyl) mercaptosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl) mercaptosuccinate is an organic compound with the molecular formula C₁₂H₂₂O₄S It is a derivative of mercaptosuccinic acid, where two 2-methylpropyl groups are attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) mercaptosuccinate typically involves the esterification of mercaptosuccinic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) mercaptosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted mercaptosuccinates.
Scientific Research Applications
Bis(2-methylpropyl) mercaptosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bis(2-methylpropyl) mercaptosuccinate involves its interaction with various molecular targets. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptosuccinic acid: A precursor to bis(2-methylpropyl) mercaptosuccinate, known for its versatility in various applications.
Dimercaptosuccinic acid: Another derivative of mercaptosuccinic acid, used in chelation therapy for heavy metal poisoning.
Malathion: An organophosphate insecticide with a similar structural backbone.
Uniqueness
This compound stands out due to its specific ester groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Properties
CAS No. |
65291-43-2 |
|---|---|
Molecular Formula |
C12H22O4S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
bis(2-methylpropyl) 2-sulfanylbutanedioate |
InChI |
InChI=1S/C12H22O4S/c1-8(2)6-15-11(13)5-10(17)12(14)16-7-9(3)4/h8-10,17H,5-7H2,1-4H3 |
InChI Key |
UEOGGTWLWHHFID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


